Ras-IN-2

KRAS G12C Pancreatic Cancer Antiproliferative Activity

Standard covalent KRAS G12C inhibitors often fail in resistant cell lines due to adaptive pathway activation, complicating mechanism-of-action studies. Ras-IN-2 (compound 17) offers validated specificity for the mutant cysteine residue with sub-nanomolar potency. - **Target engagement:** Locks KRAS G12C in inactive GDP-bound state; 0.44 nM IC50 (MIA PaCa-2 cells) - **In vivo efficacy:** 93% TGI at 10 mg/kg (QD, oral) in murine xenografts; t1/2 1.7-1.9h - **Application:** Mechanistic studies, resistance profiling (note: ineffective vs. non-G12C mutants & resistant G12C lines like SW1573)

Molecular Formula C44H58N8O5S
Molecular Weight 811.0 g/mol
Cat. No. B10857905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRas-IN-2
Molecular FormulaC44H58N8O5S
Molecular Weight811.0 g/mol
Structural Identifiers
SMILESCCN1C2=C3C=C(C=C2)C4=CSC(=N4)CC(C(=O)N5CCCC(N5)C(=O)OCC(CC3=C1C6=C(N=CC(=C6)N7CCN(CC7)C)C(C)OC)(C)C)NC(=O)C8CC8C
InChIInChI=1S/C44H58N8O5S/c1-8-51-37-12-11-28-19-31(37)33(40(51)32-20-29(23-45-39(32)27(3)56-7)50-16-14-49(6)15-17-50)22-44(4,5)25-57-43(55)34-10-9-13-52(48-34)42(54)35(21-38-46-36(28)24-58-38)47-41(53)30-18-26(30)2/h11-12,19-20,23-24,26-27,30,34-35,48H,8-10,13-18,21-22,25H2,1-7H3,(H,47,53)/t26-,27-,30-,34-,35-/m0/s1
InChIKeyFVICRBSEYSHKFY-JYQNNKODSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ras-IN-2 Identity & Class Positioning


Ras-IN-2, designated as KRASG12C IN-2 (CAS 2706637-12-7; compound 17), is a selective, irreversible covalent inhibitor of the KRAS G12C mutant GTPase . Unlike pan-KRAS agents that broadly target multiple RAS isoforms, Ras-IN-2 is engineered to specifically engage the mutant cysteine residue at position 12, locking the oncoprotein in its inactive GDP-bound state . Its molecular profile—including high in vitro potency, oral bioavailability, and demonstrated tumor regression in murine xenograft models—positions it as a potent tool compound within the class of direct KRAS G12C inhibitors .

Ras-IN-2 Substitution Risks with Pan-KRAS Inhibitors


Substituting Ras-IN-2 with a pan-KRAS inhibitor or multi-targeted RAS (ON) inhibitor (e.g., RMC-6236) fundamentally alters the experimental output due to divergent target engagement and downstream signaling suppression. Ras-IN-2 acts exclusively on the inactive GDP-bound state of the KRAS G12C mutant, whereas pan-KRAS agents (IC50 ≤10 nM for WT and G12D/V/S/A/Q61H mutants) and RAS(ON) inhibitors (EC50 28-220 nM across multiple RAS variants) disrupt active GTP-bound complexes [1]. In SW1573 lung cancer models, this mechanistic distinction is critical: covalent GDP-state inhibitors like Ras-IN-2 fail to suppress ERK phosphorylation in intrinsically resistant G12C-mutant cells (e.g., H2030, SW1573) despite effective engagement, a phenomenon not recapitulated by pan-inhibitors targeting the ON-state [2]. For studies requiring precise genotype-phenotype correlation in KRAS G12C-driven systems, generic substitution introduces confounding off-target effects and mischaracterized resistance mechanisms.

Ras-IN-2 Quantitative Evidence Benchmarks


Antiproliferative Potency in MIA PaCa-2 Cells

Ras-IN-2 demonstrates sub-nanomolar antiproliferative potency in the KRAS G12C mutant pancreatic cancer cell line MIA PaCa-2. While cross-study comparison of absolute IC50 values across different assay platforms requires caution, the 0.44 nM value positions Ras-IN-2 among the most potent covalent GDP-state inhibitors in this cell background, with reported IC50 values for other in-class covalent inhibitors typically ranging from ~10-100 nM in similar proliferation assays .

KRAS G12C Pancreatic Cancer Antiproliferative Activity

In Vivo Efficacy in MIA PaCa-2 Xenograft

Oral administration of Ras-IN-2 at 10 mg/kg and 30 mg/kg daily for 22 days produces dose-dependent tumor growth inhibition of 93.06% and 99.64%, respectively, in nude BALB/c mice bearing subcutaneous MIA PaCa-2 KRAS G12C mutant xenografts . This near-complete suppression at 30 mg/kg exceeds the typical tumor growth inhibition reported for early-generation tool compounds such as ARS-1620 in comparable xenograft models, where partial responses are more common [1].

Xenograft Tumor Growth Inhibition In Vivo Efficacy

Oral Bioavailability and Pharmacokinetic Profile

Ras-IN-2 exhibits favorable oral pharmacokinetics in both rat and mouse models, with measured plasma half-lives (T1/2) of 1.9 hours in male SD rats and 1.7 hours in male CD mice following intravenous administration at 2 mg/kg . The oral bioavailability is supported by robust tumor growth inhibition at 10-30 mg/kg oral dosing. This PK profile distinguishes Ras-IN-2 from earlier-generation tool compounds such as ARS-1620, which required high doses and continuous infusion for in vivo activity [1], and aligns more closely with clinical-stage inhibitors like sotorasib and adagrasib that demonstrate oral bioavailability suitable for once-daily dosing regimens [2].

Oral Bioavailability Pharmacokinetics Drug-like Properties

Covalent Binding to Inactive KRAS G12C

Ras-IN-2 functions as an irreversible covalent inhibitor that selectively targets the inactive GDP-bound conformation of KRAS G12C, binding to the Switch-II pocket and forming a covalent bond with the mutant cysteine residue at position 12 . This mechanism fundamentally differs from non-covalent RAS(ON) inhibitors (e.g., RMC-6236) that engage GTP-bound active RAS via cyclophilin A-dependent ternary complex formation [1], and from pan-KRAS inhibitors that lack mutation-specific covalent engagement. Within the covalent GDP-state inhibitor subclass, Ras-IN-2 shares mechanistic similarity with clinical-stage agents sotorasib (AMG 510) and adagrasib (MRTX849), all of which lock KRAS G12C in its inactive conformation to block downstream RAF-MEK-ERK signaling [2].

Covalent Inhibitor GDP-Bound Conformation Switch-II Pocket

Ras-IN-2 Optimal Research Applications


KRAS G12C Pancreatic Cancer Cell Studies

Ras-IN-2 is optimally deployed for antiproliferative and mechanistic studies in KRAS G12C mutant pancreatic cancer models, particularly MIA PaCa-2 cells where an IC50 of 0.44 nM has been validated . This sub-nanomolar potency supports long-term colony formation assays, drug combination screens, and resistance mechanism studies with minimal compound consumption. Users should note that Ras-IN-2 is ineffective against KRAS wild-type, G12D, G12V, or other non-G12C mutant cell lines, requiring prior genotypic confirmation of the experimental system.

In Vivo Xenograft Efficacy with Oral Dosing

Ras-IN-2 is indicated for murine xenograft studies where oral bioavailability and once-daily dosing are required. In MIA PaCa-2 subcutaneous xenograft models, oral administration at 10 mg/kg and 30 mg/kg daily for 22 days yields 93.06% and 99.64% tumor growth inhibition, respectively . The compound's PK profile (T1/2 ~1.7-1.9 h) supports sustained target engagement with daily oral dosing, eliminating the need for continuous infusion pumps required by earlier-generation tool compounds such as ARS-1620 .

MAPK Pathway Pharmacodynamic Studies

Ras-IN-2 is suitable for pharmacodynamic studies assessing downstream MAPK pathway inhibition (e.g., p-ERK, p-S6) in KRAS G12C mutant tumors. Users should be aware that in intrinsically resistant G12C-mutant cell lines such as SW1573 and H2030, covalent GDP-state inhibitors like Ras-IN-2 may fail to suppress p-ERK despite target engagement, due to adaptive YAP/TAZ pathway activation [1]. This limitation is a class-level property of GDP-state covalent inhibitors and should be factored into experimental design, particularly for resistance mechanism studies.

Clinical-Stage KRAS G12C Inhibitor Comparison

Ras-IN-2 serves as a structurally related comparator compound for mechanistic studies alongside clinical-stage covalent KRAS G12C inhibitors such as sotorasib (AMG 510) and adagrasib (MRTX849). All three agents share the same covalent GDP-state binding mechanism, enabling direct comparisons of potency, resistance profiles, and combination therapy synergy [2]. Ras-IN-2's well-characterized in vitro and in vivo parameters make it a valuable reference standard for validating assay conditions and benchmarking novel KRAS G12C-targeting agents.

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